molecular formula C15H11ClN4O B12924901 N-((3-Chloroquinoxalin-2-yl)oxy)benzimidamide

N-((3-Chloroquinoxalin-2-yl)oxy)benzimidamide

Cat. No.: B12924901
M. Wt: 298.73 g/mol
InChI Key: LMRQKWAPFVHEFN-UHFFFAOYSA-N
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Description

N-((3-Chloroquinoxalin-2-yl)oxy)benzimidamide is a chemical compound that belongs to the class of quinoxaline derivatives Quinoxaline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-Chloroquinoxalin-2-yl)oxy)benzimidamide typically involves the reaction of 3-chloroquinoxaline with benzimidamide under specific conditions. One common method is the Ullmann reaction, where 3-chloroquinoxaline is reacted with benzimidamide in the presence of a copper catalyst and a base such as potassium carbonate. The reaction is usually carried out in a solvent like N,N-dimethylformamide at elevated temperatures to achieve a good yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-((3-Chloroquinoxalin-2-yl)oxy)benzimidamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the quinoxaline ring can be substituted by nucleophiles such as amines and thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinoxaline derivatives.

    Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form imines and other derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and phenols in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Substituted quinoxaline derivatives.

    Oxidation: Oxidized quinoxaline derivatives.

    Reduction: Reduced quinoxaline derivatives.

Scientific Research Applications

N-((3-Chloroquinoxalin-2-yl)oxy)benzimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((3-Chloroquinoxalin-2-yl)oxy)benzimidamide involves its interaction with specific molecular targets. The quinoxaline core can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the disruption of cellular processes in cancer cells or the inhibition of bacterial growth. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-(2-cyanophenoxy)quinoxaline: Another quinoxaline derivative with similar biological activities.

    2-(4-tert-butylphenoxy)-6-chloroquinoxaline: Known for its antibacterial properties.

Uniqueness

N-((3-Chloroquinoxalin-2-yl)oxy)benzimidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H11ClN4O

Molecular Weight

298.73 g/mol

IUPAC Name

N'-(3-chloroquinoxalin-2-yl)oxybenzenecarboximidamide

InChI

InChI=1S/C15H11ClN4O/c16-13-15(19-12-9-5-4-8-11(12)18-13)21-20-14(17)10-6-2-1-3-7-10/h1-9H,(H2,17,20)

InChI Key

LMRQKWAPFVHEFN-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/OC2=NC3=CC=CC=C3N=C2Cl)/N

Canonical SMILES

C1=CC=C(C=C1)C(=NOC2=NC3=CC=CC=C3N=C2Cl)N

Origin of Product

United States

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